![molecular formula C13H12N2O2S B5511807 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene](/img/structure/B5511807.png)

1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

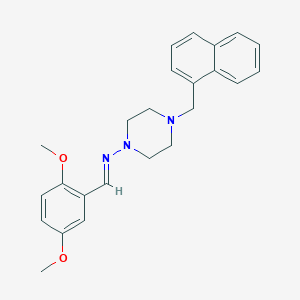

The compound “1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene” is a benzene derivative with a nitro group (-NO2) and a thioamide group (-NHCS-) attached. The thioamide group is further connected to a 3-methylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would likely involve a benzene ring with the nitro group and thioamide group attached. The thioamide group would be further connected to a 3-methylphenyl group .Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For example, the nitro group could be reduced to an amine group, or the thioamide group could react with other compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the nitro group could make the compound more reactive .Scientific Research Applications

Thermochemistry and Polymorphism

Research has explored the thermochemistry and conformational polymorphism of hexamorphic crystal systems, focusing on compounds that exhibit different molecular conformations and packing modes, such as 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile. These studies highlight the thermodynamic relationships between polymorphs, revealing how crystallization affects molecular stability and conformation, potentially applicable to understanding 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene's behavior in solid states (Yu et al., 2000).

Anion Recognition and Photophysical Properties

Functionalized phenyl urea and thiourea derivatives, including silatranes with nitrobenzene units, have been synthesized and characterized, demonstrating anion recognition capabilities through photophysical studies. This suggests potential applications of 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene in sensing or materials science, given its structural affinity to studied compounds (Singh et al., 2016).

Synthetic Applications

The compound has also been implicated in synthetic chemistry, where derivatives of nitrobenzene are used as intermediates in the synthesis of complex molecules. For instance, the N-functionalization of uracil derivatives to create chiral alkanoic acids and esters involves similar nitrobenzene functionalities, indicating 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene could serve as a precursor in synthesizing bioactive molecules or chiral compounds (Gondela & Walczak, 2005).

Sensor Development

Another area of application is in the development of ion-selective electrodes, where similar compounds have been used as ionophores. A study on gadolinium(III) ion-selective electrodes using 3-methyl-1H-1,2,4-triazole-5-thiol demonstrates the potential of 1-{[(3-methylphenyl)amino]thio}-2-nitrobenzene in sensor technology, particularly for detecting metal ions or designing selective electrodes (Zamani & Behmadi, 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

3-methyl-N-(2-nitrophenyl)sulfanylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O2S/c1-10-5-4-6-11(9-10)14-18-13-8-3-2-7-12(13)15(16)17/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCXTNNGXNBLNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NSC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methyl-N-[(2-nitrophenyl)sulfanyl]aniline | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)

![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)

![3-({methyl[2-(1-pyrrolidinylmethyl)benzyl]amino}methyl)-3-piperidinol dihydrochloride](/img/structure/B5511762.png)

![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(4-fluorobenzoyl)pyrrolidin-3-yl]-3-pyridin-3-ylpropanamide](/img/structure/B5511785.png)

![[4-(1H-tetrazol-1-yl)phenyl]acetonitrile](/img/structure/B5511795.png)

![N-(2-methoxy-5-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5511799.png)

![N-benzyl-3-oxo-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5511818.png)

![3-{5-[(2,2,3,3-tetrafluoropropoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5511824.png)

![2-(1-naphthyl)-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]acetohydrazide](/img/structure/B5511830.png)